1,2-Diisothiocyanatoethane
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1,2-diisothiocyanatoethane involves reactions with isothiocyanates and carbon disulfide under catalytic conditions. For instance, ruthenium-catalyzed cycloadditions of 1,6-diynes with isothiocyanates result in the formation of bicyclic thiopyranimines, highlighting a method for incorporating the C=S double bond into complex structures (Yamamoto et al., 2002).
Molecular Structure Analysis
The molecular and electronic structure of compounds bearing resemblance to 1,2-diisothiocyanatoethane, such as gold complexes containing dithiolato ligands, has been extensively studied. These investigations reveal details about the bonding and geometric arrangements that are critical for understanding the chemical behavior and reactivity of such compounds (Kokatam et al., 2007).
Chemical Reactions and Properties
The reactivity patterns of 1,2-diisothiocyanatoethane derivatives involve engaging in [3+2] annulations, demonstrating their utility in synthesizing densely substituted heterocycles with significant biological and chemical interest. This showcases their versatility in forming complex structures with high stereoselectivity and yield (Sun et al., 2013).
Physical Properties Analysis
The physical properties of related compounds, such as polythiourethanes crosslinked with dynamic disulfide bonds, provide insight into their thermomechanical behavior, highlighting the impact of molecular structure on material properties. These studies contribute to the development of materials with tailored properties for specific applications (Ge et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be understood through studies on carbonyl and oxalyl diisothiocyanate. These investigations shed light on the interactions and transformations that such compounds undergo, revealing the factors that govern their behavior in various chemical contexts (Pfeiffer et al., 2021).
Scientific Research Applications
Degradation of Chlorinated Organics : 1,2-Dichloroethane, a chemical similar to 1,2-Diisothiocyanatoethane, can be successfully degraded using advanced reduction processes, which might indicate potential applications for 1,2-Diisothiocyanatoethane in environmental remediation (Liu et al., 2014).
Formation of Polynuclear Complexes : 1,2-Dithiocyanatoethane forms polynuclear complexes with cobalt(II) halides, indicating its potential use in coordination chemistry (Goodall, 1967).
Applications in Smart Materials : 1,2-Dithiolanes, closely related to 1,2-Diisothiocyanatoethane, are used in reversible polymerization to create dynamic materials, which can adapt and respond in smart material applications (Zhang et al., 2022).
Natural Occurrence and Biological Properties : Naturally occurring 1,2-dithiolanes and 1,2,3-trithianes, which are structurally related to 1,2-Diisothiocyanatoethane, have unique chemical and biological properties that are useful in various applications, including pharmaceuticals (Teuber, 1990).
Use in Conducting and Magnetic Crystalline Assemblies : Metal bis-1,2-dithiolene complexes, which share structural similarities with 1,2-Diisothiocyanatoethane, have been studied for their conducting and magnetic properties, indicating potential applications in electronic and magnetic devices (Robertson & Cronin, 2002).
Synthesis of Sulfur-Containing Heterocycles : 1,4-Dithiane-2,5-diol, related to 1,2-Diisothiocyanatoethane, is used in the synthesis of sulfur-containing heterocycles, which are crucial in organic and medicinal chemistry (Zamberlan et al., 2018).
Innovative Strategies in Organic Synthesis : Dithiane-based strategies, which include compounds like 1,2-Diisothiocyanatoethane, have been used for constructing complex natural products, demonstrating its utility in organic synthesis (Smith & Adams, 2004).
properties
IUPAC Name |
1,2-diisothiocyanatoethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c7-3-5-1-2-6-4-8/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUYSIIZYQUVMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C=S)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190356 | |
Record name | Ethylenebis(isothiocyanate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diisothiocyanatoethane | |
CAS RN |
3688-08-2 | |
Record name | 1,2-Diisothiocyanatoethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3688-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylenebis(isothiocyanate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003688082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylenebis(isothiocyanate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.